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molecular formula C13H14O4 B8650457 Methyl 2-[4-(acetyloxy)phenyl]cyclopropane-1-carboxylate CAS No. 922151-70-0

Methyl 2-[4-(acetyloxy)phenyl]cyclopropane-1-carboxylate

Cat. No. B8650457
M. Wt: 234.25 g/mol
InChI Key: MBPVYNNGZZWYFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08153694B2

Procedure details

A solution of methyl (2E)-3-[4-(acetyloxy)phenyl]acrylate (2.20 g, 10.0 mmol) in tetrahydrofuran (200 mL) was stirred under ice-cooling, and a solution of diazomethane, prepared from N-methyl-N′-nitro-N-nitrosoguanidine (50% water-containing product, 7.50 g, 51.0 mmol) and aqueous potassium hydroxide (6.28 g, 112 mmol) solution (10.5 mL), in diethyl ether (75 mL) and palladium(II) acetate (0.150 g, 0.668 mmol) were alternately added thereto over 10 min in small portions. The reaction mixture was stirred for 2 hr under ice-cooling, and acetic acid (3 drops) was added. The insoluble material was filtered off through celite, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=5:95-40:60) to give the title compound (2.26 g, yield 97%) as a colorless oil.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-methyl-N′-nitro-N-nitrosoguanidine
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
6.28 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0.15 g
Type
catalyst
Reaction Step Four
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:10]=[CH:9][C:8](/[CH:11]=[CH:12]/[C:13]([O:15][CH3:16])=[O:14])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[N+](=[CH2:19])=[N-].CN(N=O)C(N[N+]([O-])=O)=N.[OH-].[K+]>O1CCCC1.C(OCC)C.C(O)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]2[CH2:19][CH:12]2[C:13]([O:15][CH3:16])=[O:14])=[CH:7][CH:6]=1)(=[O:3])[CH3:2] |f:3.4,8.9.10|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C1)/C=C/C(=O)OC
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
N-methyl-N′-nitro-N-nitrosoguanidine
Quantity
7.5 g
Type
reactant
Smiles
CN(C(=N)N[N+](=O)[O-])N=O
Name
Quantity
6.28 g
Type
reactant
Smiles
[OH-].[K+]
Name
solution
Quantity
10.5 mL
Type
reactant
Smiles
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0.15 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hr under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate:hexane=5:95-40:60)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C=C1)C1C(C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.26 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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